

Application Notes: Modified Gomori Trichrome Stain using Chromotrope 2R

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromotrope 2B

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Introduction

The Modified Gomori Trichrome stain is a crucial histological technique, particularly renowned for its application in muscle pathology. Originally developed by George Gömori, the one-step method has been significantly refined, most notably by Engel and Cunningham, to enhance its diagnostic utility for frozen muscle biopsy specimens.^{[1][2]} This modified stain utilizes Chromotrope 2R as the plasma stain and Fast Green FCF as the connective tissue fiber stain, combined in a phosphotungstic acid solution.^{[1][3][4]} The technique provides a vibrant and differential staining of myofibrils, mitochondria, nuclei, and collagen, making it indispensable for the evaluation of neuromuscular diseases.

Note on Reagents: The protocols and literature predominantly cite the use of Chromotrope 2R. Specific modifications or protocols detailing the use of **Chromotrope 2B** are not readily found in established scientific literature and may represent a less common variant.

Principle of Staining

The Modified Gomori Trichrome is a one-step staining procedure where Chromotrope 2R (a red dye) and Fast Green FCF (a green dye) compete for binding to tissue components.^{[1][5]} Phosphotungstic acid is used as a differentiating agent; it facilitates the red staining of muscle and cytoplasm while its tungstate ions are specifically absorbed by collagen, which then binds the green counterstain.^[5] The resulting polychromatic stain allows for clear visualization of

various cellular and extracellular components. In muscle biopsies, this technique is exceptionally sensitive for highlighting mitochondrial proliferation, which manifests as "ragged red fibers," a hallmark of mitochondrial myopathies.^[6]

Key Applications

- **Neuromuscular Disease Diagnosis:** The stain is a cornerstone in the diagnostic evaluation of muscle biopsies. It is used to identify pathological structures such as nemaline rods, cytoplasmic bodies, and tubular aggregates.^{[7][8]}
- **Mitochondrial Myopathy Assessment:** It is the gold standard for identifying "ragged red fibers," which are muscle fibers with excessive subsarcolemmal and intermyofibrillar mitochondrial accumulations.^{[6][9]}
- **Fibrosis Assessment:** The stain effectively distinguishes collagenous connective tissue (staining green) from normal muscle fibers, allowing for the qualitative and quantitative assessment of fibrosis in conditions like muscular dystrophies and liver biopsies.^{[5][10]}
- **General Histopathology:** Beyond muscle, this technique is valuable in dermatopathology, and for liver, renal, and cardiac biopsies to assess collagen deposition.^[11]

Interpretation of Results

Proper interpretation requires experience and comparison with control tissues. The typical staining pattern in skeletal muscle is as follows:

Tissue Component	Expected Color
Nuclei	Red-purple to dark blue/black
Myofibrils / Cytoplasm	Green-blue to red
Mitochondria / Sarcoplasmic Reticulum	Red
Collagen / Connective Tissue	Green or pale green-blue
"Ragged Red Fibers"	Bright red accumulations
Nemaline Rods & Cytoplasmic Bodies	Red

Table 1: Expected staining results for various tissue components with Modified Gomori Trichrome stain using Chromotrope 2R.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Data Analysis

The Modified Gomori Trichrome stain can be used for quantitative analysis of muscle architecture. Digital pathology software can analyze stained sections to measure various parameters, providing objective data for research and clinical studies.

Parameter	Control/Wild Type	Experimental/Mutant	Finding	Source
Muscle Fiber Count	1,346 (avg.)	794 (avg.)	41% fewer fibers post-nerve injury and repair.	[13]
Muscle Content (% of Area)	57%	29%	~50% lower muscle content post-nerve injury.	[13]
Fibers with Central Nuclei	Lower incidence	Higher incidence in Mutant COMP mice.	Increased central nuclei suggest muscle stress and remodeling.	[14]

Table 2: Summary of quantitative data from studies utilizing trichrome staining for muscle analysis.

Experimental Protocols

The following are detailed protocols for the Engel-Cunningham modification of the Gomori Trichrome stain for both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagent Preparation

- Gomori Trichrome Staining Solution:
 - Chromotrope 2R: 0.6 g

- Fast Green FCF: 0.3 g
- Phosphotungstic Acid: 0.6 g
- Glacial Acetic Acid: 1.0 ml
- Deionized Water: 100 ml
- Preparation: Combine the dry ingredients, add the glacial acetic acid, and let the mixture stand for 30 minutes to ripen. Add the deionized water. Adjust the final pH to 3.4 using 1N NaOH. The solution should be prepared weekly and stored at room temperature.[\[1\]](#)
- Differentiating Solution (0.2% Acetic Acid):
 - Glacial Acetic Acid: 2.0 ml
 - Deionized Water: 1000 ml[\[1\]](#)
- Nuclear Stain:
 - Harris Hematoxylin (acidified) is commonly used.[\[1\]](#)[\[2\]](#)

Protocol 1: For Snap-Frozen Muscle Tissue

This protocol is optimized for unfixed, snap-frozen cryostat sections, which is the preferred method for muscle biopsy evaluation.[\[1\]](#)

- Sectioning: Cut 10-16 μm sections from the snap-frozen muscle block in a cryostat. Mount sections on coverslips or slides.[\[1\]](#)[\[11\]](#)
- Drying: Allow sections to air-dry for at least 10 minutes.[\[15\]](#)
- Rehydration (Optional but Recommended): Rehydrate sections in tap water for up to 10 minutes.[\[15\]](#)
- Nuclear Staining: Immerse sections in Harris Hematoxylin for 5 minutes.[\[1\]](#)[\[2\]](#)
- Washing: Rinse thoroughly with tap water until the water runs clear.[\[1\]](#)[\[11\]](#)

- Trichrome Staining: Immerse sections in the Gomori Trichrome staining solution for 10 minutes.[\[1\]](#)[\[11\]](#)
- Differentiation: Briefly dip the sections (a few dips) in the 0.2% Acetic Acid solution to remove excess red stain. This step is critical and may require optimization.[\[1\]](#)[\[11\]](#)
- Dehydration: Dehydrate rapidly through ascending grades of alcohol: 95% ethanol (2 changes), followed by 100% ethanol (2 changes).[\[1\]](#)[\[11\]](#)
- Clearing: Clear the sections in xylene (2-3 changes).[\[1\]](#)[\[11\]](#)
- Mounting: Mount the coverslip onto a slide using a resinous mounting medium.[\[11\]](#)[\[16\]](#)

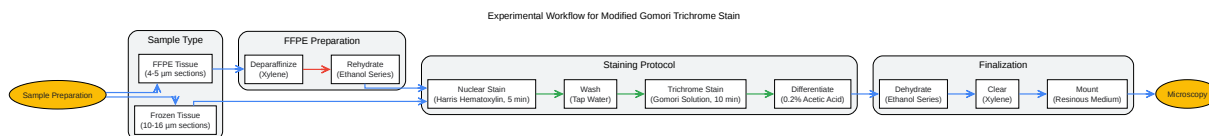
Protocol 2: For FFPE Tissue Sections

This protocol is for tissues that have been fixed in formalin and embedded in paraffin.[\[11\]](#)

- Sectioning and Deparaffinization: Cut 4-5 μm sections. Deparaffinize sections in xylene (2 changes, 5-6 minutes each).
- Rehydration: Rehydrate through descending grades of alcohol: 100% ethanol (2 changes, 2 minutes each), 95% ethanol (2 changes, 2 minutes each), and 70% ethanol (2 changes, 2 minutes each).
- Washing: Rinse in distilled water for 5 minutes.
- Staining Procedure: Follow steps 4-10 from Protocol 1 (For Snap-Frozen Muscle Tissue).

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for the Modified Gomori Trichrome stain.



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Caption: Workflow for Modified Gomori Trichrome Staining.

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- To cite this document: BenchChem. [Application Notes: Modified Gomori Trichrome Stain using Chromotrope 2R]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668909#modified-gomori-trichrome-stain-using-chromotrope-2r-and-2b]

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